molecular formula C9H17NO3 B1346931 Ethyl 4-morpholinepropionate CAS No. 20120-24-5

Ethyl 4-morpholinepropionate

Cat. No.: B1346931
CAS No.: 20120-24-5
M. Wt: 187.24 g/mol
InChI Key: WRBIQTVRBWJCQT-UHFFFAOYSA-N
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Description

Ethyl 4-morpholinepropionate (CAS 20120-24-5) is an organic compound characterized by a morpholine ring linked to a propionate ethyl ester. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . Synonyms include ethyl 3-morpholinopropanoate and 4-[2-(Ethoxycarbonyl)ethyl]morpholine. The compound is classified under heterocyclic derivatives, with applications in chemical synthesis and forensic research .

Preparation Methods

Preparation Methods of Ethyl 4-morpholinepropionate

Esterification of 4-Morpholinopropionic Acid with Ethanol

The most common and straightforward method to prepare this compound is through the esterification of 4-morpholinopropionic acid with ethanol. This process typically involves:

  • Reactants: 4-morpholinopropionic acid and ethanol.
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester formation.
  • Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.
  • Workup: Removal of water formed during the reaction to shift equilibrium, followed by purification via distillation or chromatography.

This method is widely used due to its simplicity and efficiency in producing the ester with good yield and purity.

Synthesis via Nucleophilic Substitution on Haloalkyl Esters

An alternative synthetic route involves nucleophilic substitution reactions where morpholine acts as a nucleophile attacking an ethyl haloalkyl propionate derivative, such as ethyl 3-chloropropionate:

  • Step 1: Preparation of ethyl 3-chloropropionate from 3-chloropropionic acid and ethanol.
  • Step 2: Reaction of ethyl 3-chloropropionate with morpholine under basic or neutral conditions.
  • Outcome: Substitution of the chlorine atom by the morpholine nitrogen, yielding this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Catalysts/Conditions Advantages Limitations
Esterification of 4-morpholinopropionic acid 4-morpholinopropionic acid, ethanol Acid catalyst, reflux, anhydrous Simple, high yield, scalable Requires pure acid precursor
Nucleophilic substitution on ethyl 3-chloropropionate Ethyl 3-chloropropionate, morpholine Base or neutral, mild heating Selective, good for functionalization Requires preparation of haloester
Patent method via imine intermediates Imine compounds, acylating agents Multi-step, acid hydrolysis Enables polymerizable derivatives Complex, less direct for simple ester

Research Findings and Analytical Data

  • Purity and Identification: this compound is commonly analyzed by reverse-phase high-performance liquid chromatography (HPLC) using acetonitrile-water-phosphoric acid mobile phases, ensuring accurate quantification and purity assessment.

  • Physical Properties: The compound is a clear liquid with a melting point around 129-130 °C and a boiling point of approximately 118 °C at 12 mmHg. It has a density of 1.04 g/cm³ and a refractive index of 1.4550.

  • Spectral Characterization: Detailed spectral data including 1H and 13C NMR, mass spectrometry (GC-MS), and IR spectra are available, confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-morpholinepropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Ethyl 4-morpholinepropionate (C9H17NO3) is a chemical compound with a molecular weight of 187.239 g/mol and a LogP value of 0.292 . It is also identified by the CAS number 20120-24-5 .

Separation and Analysis

This compound can be analyzed using reverse phase (RP) HPLC with simple mobile phase conditions consisting of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . It can be separated using Newcrom R1 columns, which are reverse-phase columns with low silanol activity . Smaller 3 µm particle columns are available for fast UPLC applications. The method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Use in Cosmetics

Polymers, including cosmetic polymers, are used for creating nanoparticles for the delivery of fragrances, modifying their release profile and reducing the risk of evaporation . These polymers can be synthetic, semi-synthetic, or natural, and are used in make-up, skin, and hair care products as modifiers and stabilizers because they are biocompatible, safe, and eco-friendly .

Synthesis of Photoacid Generators

Mechanism of Action

The mechanism of action of ethyl 4-morpholinepropionate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methyl-2-Morpholin-4-Ylpropanoate (CAS 92001-93-9)

  • Structure: Features a methyl group on the propionate chain, yielding the formula C₁₀H₁₉NO₃ (MW: 201.26 g/mol). The branching increases steric hindrance compared to Ethyl 4-morpholinepropionate .
  • Applications : Used in specialty chemical synthesis, where branching may influence reactivity or solubility in organic solvents .

Mthis compound

  • Structure: The methyl ester analog of this compound, with formula C₈H₁₅NO₃ (MW: 173.21 g/mol). The shorter alkyl chain reduces hydrophobicity .
  • Synthesis: Prepared via esterification of 4-morpholinepropionic acid with methanol or transesterification of the ethyl ester. highlights its use in synthesizing heterocyclic compounds like imidazo[1,5-a]pyridines .
  • Applications : Intermediate in pharmaceutical synthesis, leveraging its ester group for further functionalization .

4-Hydroxyphenylpropionic Acid (CAS 501-97-3)

  • Structure : A carboxylic acid derivative with a phenyl group (C₉H₁₀O₃, MW: 180.16 g/mol). Lacks the morpholine ring and ester group, resulting in distinct polarity and acidity (pKa ~4.5) .
  • Applications: Found in microbial metabolism and plant phenylpropanoid pathways. Used as a biomarker in metabolomics and as a precursor for polymer synthesis .

Comparative Analysis Table

Parameter This compound Ethyl 2-Methyl-2-Morpholin-4-Ylpropanoate Mthis compound 4-Hydroxyphenylpropionic Acid
Molecular Formula C₉H₁₇NO₃ C₁₀H₁₉NO₃ C₈H₁₅NO₃ C₉H₁₀O₃
Molecular Weight 187.24 g/mol 201.26 g/mol 173.21 g/mol 180.16 g/mol
Functional Groups Morpholine, ethyl ester Morpholine, branched ethyl ester Morpholine, methyl ester Phenyl, carboxylic acid
Key Applications Chemical synthesis, forensic research Specialty organic synthesis Pharmaceutical intermediates Biomarker, polymer precursors
Hydrophobicity Moderate High (due to branching) Low (shorter alkyl chain) Low (polar carboxylic acid)

Biological Activity

Ethyl 4-morpholinepropionate (C9H17NO3), a compound with diverse biological applications, has garnered attention for its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 4441-30-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential roles in:

  • Neuroprotection : Similar compounds have been reported to exhibit neuroprotective effects by modulating calcium channels and inhibiting monoamine oxidase (MAO) activity, which is crucial in neurodegenerative diseases .
  • Antioxidant Activity : The compound may also possess antioxidant properties, which can protect cells from oxidative stress, a key factor in many chronic diseases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeObserved EffectsReference
NeuroprotectiveSignificant neuroprotection against H2O2
AntioxidantORAC values ranging from 0.52 to 2.78 TE
MAO InhibitionLow inhibition observed
Local AnestheticGood local anesthetic effect

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study evaluated several derivatives of this compound for their ability to protect neuronal cells from oxidative damage. Compounds similar in structure showed promising results in reducing cell death induced by oxidative stress .
  • Antioxidant Activity :
    The antioxidant capacity of related compounds was assessed using the ORAC method, revealing that some derivatives exhibited antioxidant activities comparable to well-known antioxidants like melatonin. This suggests that this compound could be further explored for its protective effects against oxidative stress .
  • MAO Inhibition :
    The inhibition of human MAO isoforms was evaluated, but the results indicated that this compound and its derivatives showed low inhibitory effects on MAO activity. This highlights the need for further structural modifications to enhance this property .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-morpholinepropionate to improve yield and purity in academic settings?

Basic Research Question
To optimize synthesis, systematically vary reaction parameters (e.g., solvent polarity, temperature, molar ratios of morpholine and ethyl propionate precursors) and monitor outcomes via analytical techniques like NMR and HPLC. For reproducibility, document all procedural deviations and characterize intermediates using spectroscopic methods (e.g., FT-IR for functional group verification) . Advanced studies may employ Design of Experiments (DoE) to identify critical factors influencing yield .

Q. What analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

Basic Research Question
Core techniques include:

  • NMR (¹H/¹³C) for structural confirmation and purity assessment.
  • HPLC-MS for quantifying impurities and verifying molecular weight.
  • Thermogravimetric Analysis (TGA) to assess thermal stability.
    If data conflicts arise (e.g., unexpected peaks in NMR), cross-validate with alternative methods (e.g., X-ray crystallography for solid-state structure) and review reaction conditions for potential side reactions .

Advanced Consideration : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities and isotopic patterns, which are common in morpholine derivatives .

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question

  • Experimental Design : Simulate physiological pH (e.g., phosphate buffers at pH 7.4) and temperature (37°C). Monitor degradation kinetics via HPLC at timed intervals.
  • Variables : Include ionic strength, enzyme presence (e.g., esterases), and light exposure.
  • Data Interpretation : Apply first-order kinetics models to calculate half-life. Address outliers by verifying buffer preparation consistency and instrument calibration .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. Discrepancies often arise from differences in solvent systems (DMSO vs. aqueous) or endpoint measurements (e.g., MTT vs. ATP assays).
  • Validation : Replicate key experiments under standardized conditions and include positive/negative controls. Use multivariate statistical analysis to isolate confounding variables .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Model reaction pathways to identify energetically favorable intermediates.
  • Validation : Compare computational predictions (e.g., transition state energies) with experimental kinetic data.
  • Limitations : Address discrepancies by refining basis sets or considering solvent effects in simulations .

Q. What strategies should be employed to ensure the reproducibility of catalytic studies involving this compound as a ligand or intermediate?

Basic Research Question

  • Protocol Standardization : Detail catalyst loading, solvent degassing methods, and reaction atmosphere (inert vs. aerobic).
  • Data Reporting : Include raw chromatograms and spectral data in supplementary materials. Use internal standards (e.g., triphenylphosphine oxide in NMR) for quantification .

Q. How can researchers ethically address participant selection and data transparency in studies involving human cell lines treated with this compound?

Advanced Research Question

  • Ethical Compliance : Follow institutional review board (IRB) guidelines for cell line sourcing (e.g., ATCC authentication) and declare conflicts of interest.
  • Data Transparency : Publish full dose-response curves and cytotoxicity thresholds. Use platforms like Zenodo for raw data deposition .

Q. What are the best practices for synthesizing and characterizing novel this compound analogs with modified pharmacokinetic profiles?

Advanced Research Question

  • Structural Modifications : Introduce substituents at the morpholine nitrogen or ester group. Assess logP (via shake-flask method) and solubility (via nephelometry).
  • In Silico Screening : Use ADMET predictors to prioritize analogs with favorable bioavailability.
  • Validation : Correlate computational predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Properties

IUPAC Name

ethyl 3-morpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBIQTVRBWJCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
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DSSTOX Substance ID

DTXSID60173941
Record name Ethyl 4-morpholinepropionate
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Molecular Weight

187.24 g/mol
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CAS No.

20120-24-5
Record name Ethyl 3-(4-morpholino)propionate
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Synthesis routes and methods

Procedure details

Ethyl-3-bromoproprionate (3.20 ml; 25 mmol) was added to a mixture of morpholine (2.20 ml; 25 mmol) and Na2CO3 (2.78 g; 26 mmol) in 4.5 ml of EtOH at RT. The mixture was stirred for 30 min at RT and 4 h at reflux. After cooling to RT and filtering, the filtrate was concentrated and the residue was dissolved in H2O. The pH was adjusted to ~1.5 with saturated KHSO4 and the acidic mixture was washed with Et2O. Solid K2CO3 was added to the aqueous layer until a pH of ~9 was reached. The basic mixture was extracted with CH2Cl2, dried (MgSO4) and concentrated to afford 4.75 g (100+%; contained trace solvent) of ethyl-3-morpholinoproprionate as a colorless liquid. A solution of this ester (935 mg; 5 mmol) in 20 ml of Et2O was added to a suspension of LiAlH4 (400 mg; 10 mmol) in 80 ml of Et2O at 0° C. After stirring for 30 min at 0° C., the reaction was quenched by the careful addition of 0.42 ml of H2O followed by 0.42 ml of 15% NaOH and 1.26 ml of H2O. MgSO4 was added and the suspension was filtered and concentrated to afford 531 mg (73%) of Compound 201a as a colorless liquid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

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